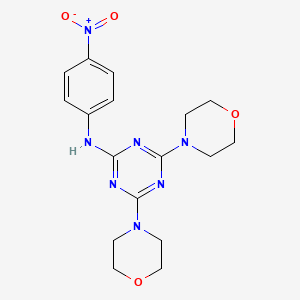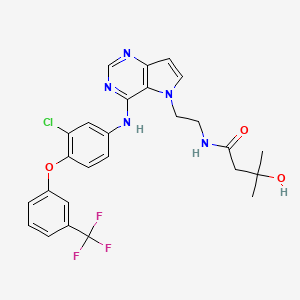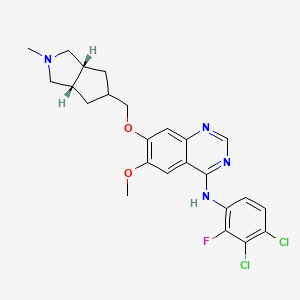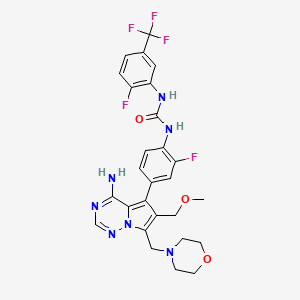
mhy1485
説明
4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (DNT) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in both in vivo and in vitro studies.
科学的研究の応用
腫瘍細胞の放射線感受性増強
MHY1485は、腫瘍細胞の放射線感受性を高めることが示されています。これは、一般的な癌治療である放射線療法の文脈において特に重要です。この化合物は、腫瘍細胞に対する放射線の影響を増強し、アポトーシス(プログラム細胞死)と老化(細胞老化)を増加させるようです。 これは、this compoundが癌治療における放射線療法の有効性を向上させるために使用できることを示唆しています .
抗癌剤有効性の向上
研究によると、this compoundは、抗PD-1抗体や5-フルオロウラシルなどの抗癌剤の抗癌効果を高めることができます。 This compoundは、mTOR経路を活性化することにより、これらの薬物の有効性を向上させ、癌治療のより良い結果につながる可能性があります .
肝細胞癌におけるオートファジーの阻害
This compoundは、肝臓がん細胞の一種であるHepG2細胞におけるオートファジーを阻害することが判明しています。オートファジーとは、細胞が構成要素を分解してリサイクルするプロセスであり、その阻害は、アドリアマイシンなどの化学療法薬に対する癌細胞の感受性を高める可能性があります。 これは、this compoundが肝臓がん細胞の化学療法に対する感受性を高めるために使用できることを示唆しています .
mTORシグナル伝達経路の活性化
この化合物は、細胞の成長と代謝において重要な役割を果たすmTORシグナル伝達経路を活性化することが知られています。 この活性化は、細胞の増殖と生存に影響を与える可能性があるため、さまざまな種類の癌に潜在的な用途があります .
UV誘発皮膚損傷に対する保護
This compoundは、UV誘発皮膚損傷に対する保護効果を提供する可能性があります。mTOR-Nrf2シグナル伝達経路を活性化し、UV曝露による細胞死とアポトーシスを防止できます。 この応用は、新しい皮膚保護治療の開発につながるか、既存の皮膚保護治療を強化する可能性があります .
卵巣の健康と機能
研究によると、this compoundはヒト卵巣でmTORシグナル伝達経路を効果的に活性化させる可能性があります。 これは、卵巣の健康と機能に関連する治療法に影響を与える可能性がありますが、この応用を完全に理解するためにはさらなる研究が必要です .
作用機序
Target of Action
The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .
Mode of Action
This compound acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, this compound can affect the phosphorylation level of ULK1, another key protein involved in autophagy .
Pharmacokinetics
It is known that this compound is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .
Result of Action
This compound has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors such as radiation and the presence of other drugs. For example, this compound has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .
生化学分析
Biochemical Properties
MHY1485 interacts with mTOR, a serine/threonine protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth . It inhibits the autophagy process by inhibiting the fusion between autophagosomes and lysosomes .
Cellular Effects
This compound has been shown to inhibit the growth and proliferation of various types of cells, including liver cancer cells . It enhances the sensitivity of these cells to treatments such as adriamycin . It also enhances the radiosensitivity of tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating mTOR and inhibiting autophagy . This inhibition is achieved by preventing the fusion between autophagosomes and lysosomes, leading to the accumulation of LC3II protein and enlarged autophagosomes .
Dosage Effects in Animal Models
It has been shown to enhance the effects of radiation in murine tumor cell lines .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway . It activates mTOR, which plays a vital role in cell growth, metabolism, and survival .
Subcellular Localization
Given its role in inhibiting the fusion of autophagosomes and lysosomes, it is likely to be found in these subcellular compartments .
特性
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBKQZZINCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)



![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)


![3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone](/img/structure/B1684526.png)
![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)
![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)

